![molecular formula C16H11ClN4O3S2 B5525508 N-(2-chlorobenzyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5525508.png)
N-(2-chlorobenzyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide
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Description
This compound belongs to a class of chemicals that includes pyrimidinones, oxazinones, and their derivatives. It has been studied for its potential applications in medicinal chemistry, particularly due to its structural complexity and biological relevance.
Synthesis Analysis
Synthesis involves using citrazinic acid as a starting material. A series of reactions involving α,β-unsaturated ketones, cyanothio-acetamide, and ethyl chloroacetate lead to the formation of aminoamide derivatives, which are crucial in synthesizing the desired compound (Hossan et al., 2012).
Molecular Structure Analysis
The compound exhibits a folded conformation about the methylene C atom of the thioacetamide bridge. This conformation is stabilized by intramolecular hydrogen bonds, as evident in crystal structure studies (Subasri et al., 2016).
Scientific Research Applications
Antimicrobial and Anti-inflammatory Activities
Research has demonstrated that derivatives of pyrimidinone and oxazinone, similar to the compound , have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. Hossan et al. (2012) synthesized a series of pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, showing good antibacterial and antifungal activities comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012). Similarly, Amr et al. (2007) synthesized pyrimidinones and oxazinones as anti-inflammatory agents, finding that many of these compounds have significant anti-inflammatory activity comparable to Prednisolone®, a reference drug (Amr et al., 2007).
Anticancer Activity
Su et al. (1986) explored the synthesis of N-[p-[[(2,4-Diaminopyrido[2,3-d]pyrimidin-6-yl)methyl] amino]benzoyl]-L-glutamic acid (1a, 5-deazaaminopterin) and its analogues, which showed significant anticancer activity in vitro and in vivo (Su et al., 1986).
Thymidylate Synthase Inhibition
Gangjee et al. (2004) synthesized a series of thieno[2,3-d]pyrimidines as potential thymidylate synthase inhibitors and antitumor agents. They found that these compounds, although they did not significantly inhibit human recombinant thymidylate synthase, one of them showed potential as an inhibitor (Gangjee et al., 2004).
ACAT-1 Inhibition
Shibuya et al. (2018) identified a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT, also known as SOAT)-1, which is a key enzyme in cholesterol metabolism, and designated it as a clinical candidate for the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibition
Gangjee et al. (2009) synthesized analogues of N-{4-[(2-Amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid as potential dual thymidylate synthase and dihydrofolate reductase inhibitors, finding them to be effective against tumor cells in culture (Gangjee et al., 2009).
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[(7-cyano-2,4-dioxo-1H-thieno[3,2-d]pyrimidin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O3S2/c17-10-4-2-1-3-8(10)6-19-11(22)7-25-15-9(5-18)12-13(26-15)14(23)21-16(24)20-12/h1-4H,6-7H2,(H,19,22)(H2,20,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUJTRQBHHTAEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CSC2=C(C3=C(S2)C(=O)NC(=O)N3)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)methyl]-2-[(7-cyano-2,4-dioxo-1H-thieno[3,2-d]pyrimidin-6-yl)sulfanyl]acetamide |
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